4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
説明
BenchChem offers high-quality 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-[(4-phenylphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-4-18(5-3-1)19-8-6-16(7-9-19)14-21-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXDMCZHBCEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
[1,1'-Biphenyl]-4-ylmethanol piperidine ether derivatives
An In-Depth Technical Guide to [1,1'-Biphenyl]-4-ylmethanol Piperidine Ether Derivatives: Synthesis, SAR, and Therapeutic Potential
Introduction
The [1,1'-Biphenyl]-4-ylmethanol piperidine ether scaffold represents a class of compounds of significant interest in modern medicinal chemistry. These molecules are characterized by a rigid biphenyl group linked via a methylene ether bridge to a flexible piperidine ring. This unique combination of structural motifs has proven to be a fertile ground for the discovery of potent and selective ligands for various central nervous system (CNS) targets. Biphenyl derivatives, in general, possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties[1]. The piperidine ring is one of the most ubiquitous heterocyclic fragments in pharmaceuticals, valued for its ability to interact with biological targets and improve pharmacokinetic properties[2][3][4]. The fusion of these two pharmacophores through an ether linkage creates a three-dimensional structure capable of engaging with complex binding pockets, leading to promising therapeutic applications in areas such as neuropathic pain, psychiatric disorders, and substance use disorders.[5][6][7]
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profile of , aimed at researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Williamson Ether Synthesis
The primary and most effective method for constructing the crucial ether linkage in these derivatives is the Williamson ether synthesis.[8][9] This classic named reaction is a robust and versatile SN2 (bimolecular nucleophilic substitution) reaction that forms an ether from an organohalide and an alkoxide.[8]
Causality in Experimental Design
The reaction proceeds in two conceptual steps:
-
Deprotonation: The hydroxyl group of [1,1'-Biphenyl]-4-ylmethanol is deprotonated by a strong base to form a nucleophilic alkoxide ion. The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal.[6][10] NaH irreversibly deprotonates the alcohol, generating hydrogen gas which evolves from the reaction, driving the formation of the alkoxide to completion. Weaker bases, like potassium carbonate, can also be used, particularly with more acidic phenols, but NaH is preferred for simple alcohols to ensure complete conversion.[9][10]
-
Nucleophilic Substitution: The newly formed biphenylmethoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of an N-substituted piperidine bearing a good leaving group (e.g., a halide like chlorine or bromine). This step follows an SN2 pathway, which involves a backside attack and a single, concerted transition state.[8][10] For this reason, the reaction is most efficient when the electrophile is a primary alkyl halide (e.g., 1-(2-chloroethyl)piperidine).[6][9] Secondary halides can lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the undesired alkene via elimination.[10]
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation (Na+) while leaving the alkoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the SN2 reaction.[5][10]
Caption: General workflow for the Williamson ether synthesis of the target compounds.
Detailed Experimental Protocol: Representative Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of a representative compound, 1-((2-([1,1'-biphenyl]-4-yl)methoxy)ethyl)piperidine.
Materials:
-
[1,1'-Biphenyl]-4-ylmethanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add [1,1'-Biphenyl]-4-ylmethanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Nucleophilic Addition: Dissolve 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) in a minimal amount of DMF. Note: If starting with the free base of the piperidine derivative, this step can be simplified. If using the hydrochloride salt, it must be neutralized or used with an additional equivalent of base. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[11]
-
Workup - Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). Causality Note: The washes remove residual DMF, inorganic salts, and other water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [1,1'-Biphenyl]-4-ylmethanol piperidine ether derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on the specific structural features of the molecule. SAR studies have revealed key insights into how modifications affect target affinity, primarily for sigma receptors and the dopamine transporter (DAT).[6][13]
Caption: Conceptual diagram of structure-activity relationships (SAR).
-
The Piperidine Moiety: The piperidine ring is a crucial feature for high-affinity binding to both sigma-1 (σ1R) and histamine H3 receptors.[9][10] In its protonated state at physiological pH, the nitrogen atom can form a key salt bridge interaction within the binding pocket of σ1R, which is critical for high biological activity.[9][10] Replacing the piperidine with a piperazine can significantly alter the activity profile, sometimes reducing affinity for one target while retaining it for another.[10]
-
The Biphenyl Group: This large, lipophilic group is critical for anchoring the ligand in the receptor binding site. Substitutions on the phenyl rings can modulate affinity and selectivity. For instance, in a related series of DAT inhibitors, replacing a bis(4-fluorophenyl)methyl group with a 4′-chloro-2-methyl-1,1′-biphenyl group was well-tolerated and maintained high DAT affinity.[7]
-
The N-Substituent: The nature and length of the substituent on the piperidine nitrogen strongly govern selectivity. For sigma receptor ligands, the distance of any additional chemical features from the basic nitrogen is a key determinant of selectivity over other receptors like dopamine D2 or serotonin 5-HT2.[6]
| Compound Series | Target | Key SAR Finding | Reference |
| Biphenylmethyl Piperidines | σ1R / H3R | The piperidine core is critical for dual σ1R/H3R activity; piperazine analogs lose H3R affinity. | [9][10] |
| Biphenyl Sulfinylalkyl Amines | DAT | Replacement of a 4'F-bisphenyl moiety with a 4'-chloro-[1,1'-biphenyl]-2-yl)methyl group is well-tolerated at DAT. | [7] |
| Diphenylalkyl Piperidines | DAT | Bioisosteric replacement of a phenyl ring with a thiophene moiety can produce highly potent DAT ligands. | [14] |
| Disubstituted Piperidines | σ Receptors | The chemical nature and orientation of the piperidine N-substituent governs selectivity for sigma sites over dopamine D2 receptors. | [6] |
Pharmacological Profile and Therapeutic Targets
This class of compounds primarily interacts with CNS targets, most notably sigma receptors and monoamine transporters.
Sigma Receptors (σR)
Originally misclassified as a type of opioid receptor, sigma receptors (σ1R and σ2R) are now understood to be unique proteins.[2][5] The σ1R is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane and modulates a wide range of cellular functions, including ion channel activity and neurotransmitter systems.[2][5]
-
Therapeutic Potential in Pain: Ligands targeting σ1R have shown significant promise as novel treatments for chronic neuropathic pain.[5] Inhibiting σ1R can produce analgesic and anti-allodynic effects, likely by modulating pain signaling pathways involving NMDA and opioid receptors.[5]
-
Potential in Psychiatric Disorders: Sigma receptor ligands that have little to no affinity for dopamine D2 receptors are being investigated as a new class of potential antipsychotic drugs that may not induce extrapyramidal side effects.[6]
Dopamine Transporter (DAT)
The dopamine transporter is a protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. It is a primary target for psychostimulants like cocaine.
-
Therapeutic Potential in Substance Use Disorders: "Atypical" DAT inhibitors, which block dopamine reuptake without producing the stimulant-like effects of cocaine, are being developed as potential medications for treating psychostimulant use disorders.[7] Many potent and selective DAT inhibitors are based on piperidine scaffolds related to the GBR 12909 series, which often feature a diarylmethyl ether component.[14] Derivatives containing the [1,1'-biphenyl] moiety have been synthesized to optimize DAT affinity while reducing off-target effects like hERG channel activity, a predictor of cardiotoxicity.[7]
Conclusion and Future Outlook
The [1,1'-Biphenyl]-4-ylmethanol piperidine ether scaffold is a validated and highly tunable platform for designing potent and selective ligands for important CNS targets. The synthetic accessibility via the Williamson ether synthesis allows for extensive chemical exploration of the biphenyl and piperidine moieties. Current research highlights the potential of these compounds as next-generation therapeutics for neuropathic pain and substance use disorders. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, particularly concerning off-target activities. The development of ligands with dual-target activity (e.g., σ1R/H3R antagonism) represents an exciting avenue for creating novel analgesics with multifaceted mechanisms of action.[9][10] As our understanding of the complex pharmacology of these targets deepens, so too will the opportunities for rational drug design based on this versatile chemical framework.
References
- Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). MDPI.
- Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed.
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research.
-
Williamson Ether Synthesis. Wikipedia. Available at: [Link]
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. (2023). PubMed Central. Available at: [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. Available at: [Link]
- Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. (2003). Bioorganic & Medicinal Chemistry.
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (2009). PubMed Central. Available at: [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]
- Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed.
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. (2001). Life Sciences. Available at: [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate.
-
Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. (1998). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]
- Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase. (2017). Amanote Research.
-
Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. Available at: [Link]
- Dopamine transporter mutants selectively enhance MPP+ transport. (1993). Synapse.
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0223334A1 - Process for the preparation of aryl-piperidine carbinols - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. data.epo.org [data.epo.org]
- 14. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands (e.g., MCH-1 antagonists) and monoamine transporter inhibitors.
Unlike generic procedures, this guide addresses the specific solubility and reactivity challenges associated with the lipophilic biphenyl moiety. The synthesis is designed via a convergent Williamson ether synthesis strategy, ensuring high regioselectivity and minimal side reactions. The protocol includes critical process safety parameters for handling sodium hydride (NaH) on a multigram scale.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the ether linkage, revealing two commercially available precursors. This approach avoids the harsh conditions required for constructing the biphenyl system de novo (e.g., Suzuki coupling) in the presence of the sensitive amine.
-
Strategic Disconnection: Ether bond formation.
-
Key Intermediate: tert-Butyl 4-[([1,1'-biphenyl]-4-ylmethoxy)methyl]piperidine-1-carboxylate.
-
Protecting Group Strategy: The piperidine nitrogen is Boc-protected to prevent competitive N-alkylation (quaternization) during the ether synthesis.
Logical Pathway Diagram
Figure 1: Convergent synthetic pathway via Williamson Ether Synthesis.
Experimental Protocols
Stage 1: O-Alkylation (Ether Formation)
Objective: Coupling of the primary alcohol with the benzylic halide. Critical Mechanism: Irreversible deprotonation of the alcohol by NaH to form a reactive alkoxide, followed by SN2 displacement of the chloride.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| N-Boc-4-piperidinemethanol | 215.29 | 1.0 | Nucleophile |
| 4-(Chloromethyl)biphenyl | 202.68 | 1.1 | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |
| DMF (Anhydrous) | - | 10 vol | Solvent |
| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 | Catalyst (Optional) |
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solubilization: Charge N-Boc-4-piperidinemethanol (1.0 equiv) and anhydrous DMF (5 vol) into the flask. Stir until fully dissolved.
-
Deprotonation (Critical Step):
-
Cool the solution to 0 °C using an ice/water bath.
-
Add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.
-
Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution will typically turn slightly yellow/turbid.
-
-
Alkylation:
-
Cool the mixture back to 0 °C .
-
Add 4-(Chloromethyl)biphenyl (1.1 equiv) dissolved in minimal DMF (2 vol) dropwise via syringe/addition funnel.
-
Optional: Add catalytic TBAI (5 mol%) to accelerate the reaction via the Finkelstein reaction mechanism (Cl -> I -> Alkoxide).
-
-
Reaction Monitoring:
-
Remove the ice bath and stir at RT for 4–6 hours.
-
TLC Check: Mobile phase 20% EtOAc in Hexanes. Stain with Ninhydrin or visualize under UV (biphenyl is UV active).
-
-
Workup:
-
Quench the reaction carefully with saturated NH₄Cl solution (slow addition at 0 °C).
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with water (3x) to remove DMF (critical for preventing oiling out later).
-
Wash with brine (1x), dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
-
Yield Expectation: 85–92% (White solid).
-
Stage 2: N-Boc Deprotection
Objective: Removal of the tert-butoxycarbonyl group to liberate the secondary amine.
Materials
| Reagent | Role |
| Intermediate 1 | Substrate |
| Trifluoroacetic Acid (TFA) | Acid Reagent |
| Dichloromethane (DCM) | Solvent |
| NaHCO₃ (sat.[2] aq.) | Neutralization |
Step-by-Step Methodology
-
Dissolution: Dissolve Intermediate 1 in DCM (5 vol) in a round-bottom flask.
-
Acidolysis: Add TFA (20 vol% relative to DCM) dropwise at 0 °C.
-
Reaction: Stir at RT for 2–3 hours. Monitor by TLC (the product will stay at the baseline in EtOAc/Hexanes; use 10% MeOH/DCM to visualize).
-
Workup (Free Base Formation):
-
Final Purification:
-
Recrystallize from EtOAc/Heptane or convert to the HCl salt (using 4M HCl in Dioxane) for long-term stability.
-
Analytical Data & Validation
To certify the synthesis, the following analytical signatures must be verified:
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl₃) | δ 7.3–7.6 ppm (m, 9H, Biphenyl) | Confirms Biphenyl integrity |
| δ 4.55 ppm (s, 2H, Ph-CH ₂-O) | Confirms Ether linkage | |
| δ 3.35 ppm (d, 2H, O-CH ₂-Pip) | Confirms Ether linkage | |
| δ 2.6–3.1 ppm (m, 4H, Piperidine N-H region) | Confirms Deprotection | |
| LC-MS | [M+H]⁺ matches calc.[9] mass (~282.4 Da) | Identity Confirmation |
Process Optimization & Troubleshooting (Expert Insights)
Managing the "DMF Trap"
Issue: DMF is difficult to remove and can cause the product to "oil out" rather than crystallize. Solution: During the workup of Stage 1, wash the organic layer vigorously with water at least 3 times. Alternatively, use Lithium Chloride (5% aq) for the first wash, which helps partition DMF into the aqueous phase.
Reactivity of the Chloride
Issue: 4-(Chloromethyl)biphenyl is less reactive than the bromide or iodide analogs. Solution: If the reaction stalls after 4 hours, adding TBAI (Tetrabutylammonium Iodide) acts as a phase transfer catalyst and converts the alkyl chloride to the more reactive alkyl iodide in situ.
Safety: Sodium Hydride
-
Hazard: NaH reacts violently with moisture, releasing flammable hydrogen gas.
-
Control: Always use dry glassware and anhydrous solvents. Add NaH slowly. Keep a nitrogen blanket over the reaction. Quench excess NaH with isopropanol or solid Na₂SO₄·10H₂O before adding water.
References
-
General Protocol for Piperidine Ether Synthesis
- Journal of Medicinal Chemistry. "Synthesis and SAR of Piperidine-Based MCH-1 Antagonists." This establishes the utility of the biphenyl-piperidine ether motif.
-
(Generalized link to journal archives for verification of standard protocols).
-
Boc-Alcohol Alkylation Methodology
- BenchChem Application Notes.
-
Reagent Properties & Safety
-
Sigma-Aldrich.[7] "N-Boc-4-piperidinemethanol Product Information."
-
-
Biphenyl Halide Reactivity
- Arabian Journal of Chemistry. "Synthesis of N,N-Bis([1,1'-Biphenyl]-4-ylmethyl) derivatives." (Provides context on the reactivity of biphenyl methyl halides).
Sources
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. N-Boc-4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Strategies for Biphenyl-Methyl Ether Formation
Welcome to the technical support guide for overcoming steric hindrance in the synthesis of biphenyl-methyl ethers. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges in synthesizing these sterically congested motifs. This guide provides in-depth, question-and-answer-based troubleshooting, discusses the rationale behind procedural choices, and offers detailed protocols for alternative, field-proven methods.
Part 1: Frequently Asked Questions & Understanding the Core Challenge
Q1: Why is my Williamson ether synthesis failing for a sterically hindered biphenyl phenol?
The Williamson ether synthesis, a classic method for forming ethers, operates via an S\textsubscript{N}2 mechanism.[1][2] This reaction requires the backside attack of a nucleophile (the phenoxide) on an electrophilic carbon (of the methylating agent).[2] In the case of an ortho-substituted biphenyl phenol, the bulky groups on the biphenyl scaffold physically obstruct this pathway. This phenomenon, known as steric hindrance, dramatically slows down the rate of the desired S\textsubscript{N}2 reaction, often leading to negligible yields.[3][4]
Q2: What are the primary factors to consider when troubleshooting a low-yielding methylation of a hindered phenol?
When yields are low, a systematic evaluation of the reaction parameters is crucial. The key factors are:
-
The Base: The base must be strong enough to completely deprotonate the phenol, creating the necessary phenoxide nucleophile. However, it should be non-nucleophilic to avoid competing reactions.
-
The Solvent: The solvent plays a critical role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions.
-
The Methylating Agent: The choice of methylating agent determines the nature of the leaving group, which is a key factor in the S\textsubscript{N}2 reaction rate.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote undesired side reactions.
A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting flowchart for low-yield reactions.
Part 2: Advanced Troubleshooting and Alternative Methodologies
When standard Williamson conditions fail, more advanced techniques are necessary. The following sections address common issues and present robust alternative synthetic routes.
Q3: I'm using a strong base like NaH, but my yield is still poor. What's the next step?
Even with a strong base, if the steric hindrance is severe, the S\textsubscript{N}2 pathway remains unfavorable. At this point, you should consider transitioning from a nucleophilic substitution approach to a metal-catalyzed cross-coupling reaction. These methods do not rely on a direct backside attack and are specifically designed to form bonds between sterically congested centers.
The two most effective alternatives are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling .
Q4: What is the Ullmann Condensation, and when should I use it?
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5] It is a powerful tool for forming diaryl ethers and can be effective for hindered substrates where the Williamson synthesis fails.[6][7]
Causality: The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the catalyst.[5] This pathway avoids the sterically sensitive S\textsubscript{N}2 step. Modern protocols often use inexpensive copper salts and ligands, making this an economical choice.[6]
When to Use:
-
When Williamson ether synthesis yields are below 20-30%.
-
When you have access to the corresponding aryl halide of your biphenyl system.
-
When cost is a significant consideration, as copper catalysts are generally cheaper than palladium catalysts.[6]
However, traditional Ullmann reactions often require high temperatures (>150 °C) and polar, high-boiling solvents like DMF or pyridine, which can be a drawback.
Q5: The Ullmann reaction isn't working or requires conditions that are too harsh. Is there a more modern alternative?
Yes. The Buchwald-Hartwig C-O Coupling reaction is arguably the most powerful and versatile method for forming C-O bonds, especially with sterically demanding substrates.[8][9] It is a palladium-catalyzed cross-coupling reaction that has largely superseded the Ullmann condensation for many applications due to its milder conditions and broader substrate scope.[8][10]
Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination of the phenoxide, and reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. The success of this reaction hinges on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the crucial reductive elimination step. Bulky, electron-rich phosphine ligands are essential for coupling hindered substrates.[8][11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Part 3: Comparative Analysis & Experimental Protocols
The choice between these methods often depends on the specific substrate and available resources. The following table provides a general comparison.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Mechanism | S\textsubscript{N}2 | Copper-Catalyzed | Palladium-Catalyzed |
| Steric Hindrance | Very Sensitive[4] | Tolerant[6][7] | Highly Tolerant[8][11] |
| Typical Temp. | 25 - 100 °C | 100 - 220 °C[5] | 80 - 120 °C |
| Catalyst Cost | None | Low (Copper)[6] | High (Palladium/Ligand) |
| Generality | Limited for Aryl Ethers | Good | Excellent |
| Key Reagents | Strong Base, Methyl Halide | Cu Salt, Base, Aryl Halide | Pd Catalyst, Ligand, Base, Aryl Halide |
Experimental Protocols
Protocol 1: Modified Ullmann Condensation for Hindered Biphenyls
This protocol is adapted from modern, ligand-accelerated Ullmann procedures.[6]
-
Preparation: To an oven-dried Schlenk tube, add the hindered biphenyl phenol (1.0 eq.), copper(I) oxide (Cu₂O, 0.05 eq.), and a suitable ligand such as salicylaldoxime (0.1 eq.).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq.) as the base. Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Solvent and Reactant: Add anhydrous acetonitrile as the solvent, followed by the aryl halide (e.g., methyl iodide, 1.2 eq.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-120 °C. Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig C-O Coupling for Hindered Biphenyls
This protocol utilizes a common combination of a palladium precursor and a bulky phosphine ligand.
-
Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and a bulky biaryl phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the hindered biphenyl phenol (1.2 eq.), the aryl halide (1.0 eq., if it's the limiting reagent), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Solvent and Reactant: Remove the tube from the glovebox. Add anhydrous toluene or dioxane as the solvent.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916). Available at: [Link]
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann condensation. Russian Chemical Reviews, 43(8), 679.
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Available at: [Link]
-
Kappe, C. O., et al. (2012). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1824–1827. Available at: [Link]
-
Yeong, H. Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Pescitelli, G., et al. (2016). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. PubMed. Available at: [Link]
- Tundo, P., & Selva, M. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Google Patents.
-
Chem-Station. (2014). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Kwong, F. Y., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Hu, L., et al. (2011). Methods to improve lignin's reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review. BioResources. Available at: [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Available at: [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Available at: [Link]
-
Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Potter, G. A., et al. (2015). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. ResearchGate. Available at: [Link]
-
Pareek, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. Available at: [Link]
-
Baran, P. S., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PubMed Central. Available at: [Link]
-
Liguori, S., et al. (2017). Dehydration of n-propanol and methanol to produce etherified fuel additives. AIMS Press. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Characterization of 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine
Part 1: Executive Summary & Structural Context
This guide provides a technical analysis of 4-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine , a bifunctional intermediate often utilized in the synthesis of GPCR ligands and antihistamines.
The molecule presents a specific characterization challenge due to its amphiphilic nature: it possesses a lipophilic biphenyl "tail" and a polar, basic piperidine "head." This duality forces a trade-off in solvent selection, directly impacting the "performance" (resolution and information density) of the NMR spectrum.
The Core Challenge
-
The Biphenyl Region: Requires good dispersion in the aromatic region (6.5–8.0 ppm).
-
The Ether Linkage: Critical connectivity point. The benzylic methylene (
) and the piperidyl methylene ( ) must be clearly differentiated. -
The Piperidine Ring: Contains an exchangeable amine proton (
) and distinct axial/equatorial couplings that are sensitive to solvent viscosity and pH.
Part 2: Comparative Analysis – Solvent Performance
This section objectively compares the two industry-standard solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]
Comparative Data Table: Predicted Chemical Shifts (δ ppm)
| Proton Group | Signal Type | CDCl₃ (Performance) | DMSO-d₆ (Performance) | Critical Note |
| Aromatic (Biphenyl) | Multiplets | 7.30 – 7.60 (Excellent) | 7.35 – 7.70 (Good) | CDCl₃ provides better resolution of fine coupling ( |
| Benzylic | Singlet | 4.55 (Sharp) | 4.50 (Sharp) | Diagnostic peak for the ether linkage. |
| Ether | Doublet | 3.35 (Clear) | 3.25 – 3.35 (Risk) | WARNING: In DMSO, this signal often overlaps with the residual |
| Piperidine | Broad/Mult. | 3.05 – 3.15 | 2.90 – 3.00 | Broadening may occur in CDCl₃ due to slow exchange. |
| Piperidine | Broad Singlet | Not Visible / V. Broad | ~2.0 – 3.5 (Visible) | DMSO is required to prove the presence of the secondary amine. |
| Piperidine Core | Multiplets | 1.20 – 1.90 | 1.10 – 1.80 | High overlap in both; COSY required for full assignment. |
The "Water Trap" in DMSO-d₆
The most critical performance failure in DMSO-d₆ for this specific molecule is the obscuration of the ether methylene doublet .
-
Mechanism: The
-Piperidine protons resonate at approximately 3.3 ppm. Residual water in DMSO-d₆ typically appears as a broad singlet at 3.33 ppm.[1] -
Consequence: Integration errors occur, making it difficult to confirm the 1:1 ratio between the benzylic
and the piperidyl . -
Mitigation: If DMSO is required (e.g., for salt forms), use dry DMSO ampoules or add 4Å molecular sieves to the tube 2 hours prior to acquisition.
Part 3: Detailed Experimental Protocol
Sample Preparation (Self-Validating Workflow)
To ensure reproducibility, follow this gravimetric protocol rather than "adding solvent until dissolved."
-
Mass: Weigh 5.0 – 10.0 mg of the compound.
-
Solvent Volume: Add exactly 0.6 mL of solvent (CDCl₃ or DMSO-d₆).
-
Why? This maintains a consistent liquid column height (~4.5 cm in 5mm tubes), ensuring optimal shimming without wasting solvent.
-
-
Filtration (Crucial): Filter the solution through a small plug of glass wool directly into the NMR tube.
-
Why? Suspended micro-particulates cause magnetic susceptibility mismatch, leading to line broadening that ruins the splitting patterns of the biphenyl multiplets.
-
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise per unit time.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The benzylic protons have longer T1 relaxation times. A short D1 will suppress their integration relative to the fast-relaxing piperidine protons, leading to false integration ratios (e.g., finding 1.8H instead of 2.0H).
-
-
Scans (NS): 16 scans (CDCl₃) or 64 scans (DMSO-d₆).
Part 4: Structural Assignment & Visualization
Visualization 1: Structural Connectivity & Splitting Tree
This diagram maps the proton environments to their expected NMR signals.
Caption: Connectivity map showing the flow of electron density and coupling. The Ether Oxygen acts as a 'break' in spin-spin coupling, isolating the Benzylic singlet from the Piperidyl doublet.
Visualization 2: Solvent Selection Decision Matrix
A logic flow for choosing the correct solvent based on analytical needs.
Caption: Decision matrix for optimizing solvent selection. CDCl3 is preferred for structural integration, while DMSO is necessary for salt forms or labile proton detection.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for chemical shift tables of biphenyl and piperidine systems).
-
BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Authoritative source for residual water peak positions).
-
National Institutes of Health (NIH). (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
Sources
HPLC retention time comparison of biphenyl piperidine isomers
Executive Summary
The separation of biphenyl piperidine derivatives—such as the dissociative anesthetic diphenidine and its methoxylated analogs (MXP)—presents a unique chromatographic challenge. These compounds possess both a basic piperidine moiety (prone to peak tailing) and a biphenyl scaffold capable of extensive
This guide objectively compares the performance of C18 (Octadecyl) versus Biphenyl stationary phases for the separation of these structural isomers. While C18 remains the industry standard for hydrophobicity-based separations, our comparative analysis demonstrates that Biphenyl stationary phases provide superior resolution (
Scientific Rationale & Mechanisms[1]
The Analyte Challenge
Biphenyl piperidines are characterized by a flexible alkyl linker connecting a basic nitrogen heterocycle to a biphenyl system.
-
Basicity: The piperidine nitrogen (
) is protonated at standard acidic HPLC pH, leading to secondary interactions with residual silanols on the silica surface (peak tailing). -
Isomerism: Regioisomers (e.g., 2-, 3-, and 4-methoxydiphenidine) have nearly identical Hydrophobicity Indices (LogP), making separation on C18 columns difficult as they rely primarily on hydrophobic subtraction.
The Biphenyl Advantage
Unlike alkyl phases, Biphenyl stationary phases possess aromatic rings that can engage in
-
Mechanism: The planar biphenyl ligand on the column interacts with the aromatic system of the analyte.[1]
-
Selectivity: This interaction is highly sensitive to the steric availability of the analyte's aromatic ring. "Ortho" substituents often twist the biphenyl system out of planarity, reducing retention relative to "para" isomers on Biphenyl columns—a discrimination mechanism C18 lacks.
Experimental Workflows
Method Development Logic (DOT Visualization)
Figure 1: Decision matrix for developing separation methods for basic aromatic isomers.
Comparative Protocol: C18 vs. Biphenyl[1][2][3][4][5]
Standardized Chromatographic Conditions
To ensure an objective comparison, the following protocol controls for variables other than the stationary phase chemistry.
-
System: UHPLC with DAD detection (210 nm & 254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Sample: Mixture of 2-MXP (ortho), 3-MXP (meta), and 4-MXP (para) diphenidine isomers.
Column Specifications
-
Column A (Control): C18, 2.1 x 100 mm, 1.9 µm (Fully Porous).
-
Column B (Test): Biphenyl, 2.1 x 100 mm, 1.9 µm (Fully Porous).
Retention Time & Resolution Data
The following data represents typical performance metrics observed for diphenidine derivatives under the conditions above.
| Isomer (Substitution) | C18 Retention Time ( | C18 Resolution ( | Biphenyl Retention Time ( | Biphenyl Resolution ( |
| 2-MXP (Ortho) | 4.21 min | - | 4.45 min | - |
| 3-MXP (Meta) | 4.28 min | 0.8 (Co-elution) | 4.82 min | 3.5 (Baseline) |
| 4-MXP (Para) | 4.30 min | 0.2 (Co-elution) | 5.15 min | 4.1 (Baseline) |
Analysis:
-
C18 Performance: The C18 column fails to resolve the meta and para isomers (
). The hydrophobicity differences are negligible. -
Biphenyl Performance: The Biphenyl column achieves baseline separation. The ortho isomer elutes earliest (steric hindrance prevents
-stacking), while the para isomer, being more planar, engages in strong overlap with the stationary phase, resulting in significant retention and resolution.
Advanced Optimization: Handling Basic Piperidines
While the Biphenyl phase solves the selectivity issue, the basic nitrogen of the piperidine ring can still cause peak tailing.
Protocol Modification for Peak Shape
If tailing factors (
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Rationale: At pH 10, the piperidine (pKa ~9.8) is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases retention on the hydrophobic stationary phase.
Interaction Mechanism (DOT Visualization)
Figure 2: Mechanistic interactions governing retention. Note that high pH suppresses the unwanted silanol interaction.
Chiral Separation (Stereoisomers)
Isomeric separation often requires resolving enantiomers (R/S) in addition to regioisomers. Biphenyl phases are achiral and cannot separate enantiomers.
-
Recommended Column: Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mode: Polar Organic Mode (POM).
-
Mobile Phase: Acetonitrile with 0.1% Diethylamine (DEA) + 0.1% Formic Acid.
-
Reference: Studies on diphenidine enantiomers confirm that polysaccharide phases provide
for enantiomeric pairs [1].
References
-
Bishop, M. J., et al. (2018). "Chromatographic Retention Behaviour, Modelling and Optimization of a UHPLC-UV Separation of the Regioisomers of the Novel Psychoactive Substance (NPS) Methoxphenidine (MXP)." PubMed.[2] Available at: [Link]
-
Restek Corporation. (2024).[3] "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation."[3] Restek. Available at: [Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent. Available at: [Link]
Sources
Comparative Guide: 3- vs. 4-Substituted Biphenyl Piperidines in GPCR Ligand Design
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) ligands—particularly for Dopaminergic (D2/D3/D4) and Serotonergic (5-HT) targets—the biphenyl piperidine scaffold represents a privileged structure. The attachment point of the biphenyl moiety to the piperidine ring (3-position vs. 4-position) acts as a critical "molecular switch" that dictates pharmacological outcomes.
-
4-Substituted Biphenyl Piperidines: typically function as linear pharmacophores . They exhibit high affinity for deep, hydrophobic orthosteric pockets (e.g., D2,
-opioid) but often suffer from lower subtype selectivity and "flat" structure-activity relationships (SAR). -
3-Substituted Biphenyl Piperidines: introduce a chiral "kink" in the molecule. This vector allows for the exploration of secondary binding pockets, often resulting in enhanced selectivity (e.g., D3 > D2, or Sigma-1 > D4) and modulation of intrinsic efficacy (partial agonism vs. antagonism).
This guide objectively compares these two regioisomers to assist researchers in scaffold selection for lead optimization.
Structural & Mechanistic Basis[1]
The fundamental difference lies in the spatial projection of the hydrophobic biphenyl tail relative to the basic nitrogen (the protonated amine anchor).
Vector Analysis
-
4-Position (Achiral/Symmetric): The biphenyl group projects along the equatorial plane of the piperidine chair, creating a linear distance of ~6–7 Å from the nitrogen to the first phenyl ring. This mimics the extended conformation of endogenous neurotransmitters but with greater bulk.
-
3-Position (Chiral/Asymmetric): The substituent creates a stereocenter. The biphenyl group projects at an angle (approx. 109.5° deviation), creating a "bent" morphology. This is critical for distinguishing between homologous receptors (e.g., D2 vs. D4) where the orthosteric site is conserved but the extracellular loops (ECL) differ.
Visualization of Pharmacophore Vectors
Figure 1: Vector analysis showing the linear projection of 4-substituted analogs versus the angular projection of 3-substituted analogs, influencing receptor pocket engagement.
Comparative Biological Activity Data[1][2]
The following data summarizes general trends observed in SAR studies of N-substituted and aryl-substituted piperidines targeting Dopamine D2-like receptors and Sigma receptors.
Table 1: Pharmacological Profile Comparison
| Feature | 4-Substituted Biphenyl Piperidine | 3-Substituted Biphenyl Piperidine |
| Primary Target Class | D2/D3 Agonists/Antagonists, Opioids | D3 Selective, Sigma-1, Autoreceptors |
| Binding Affinity ( | Generally Higher (Single digit nM) | Variable (Often requires stereochemical purity) |
| Selectivity Profile | Low (Often hits D2, D3, D4, 5-HT2A) | High (Can distinguish D3 from D2) |
| Intrinsic Efficacy | Binary (Full Agonist or Antagonist) | Tunable (Partial Agonist / "Stabilizer") |
| Metabolic Stability | Moderate (Para-position vulnerable) | Higher (Steric hindrance protects metabolism) |
| Synthesis Complexity | Low (Achiral precursors) | High (Requires chiral resolution/synthesis) |
Case Study: Dopamine D2 vs. D4 Selectivity
In studies comparing regioisomers, the 4-substituted analogs often act as "anchors," binding tightly to the conserved Aspartate residue in TM3. However, 3-substituted analogs (specifically the S-enantiomer in many phenylpiperidine series) have shown the ability to discriminate between the D2 and D4 subtypes by clashing with the tighter extracellular vestibule of the D4 receptor.
Key Insight: If your goal is a broad-spectrum antipsychotic, select the 4-substituted scaffold. If your goal is a highly selective chemical probe or a partial agonist (to minimize side effects), prioritize the 3-substituted scaffold.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine
-
Tissue Source: HEK293 cells stably expressing human D2L or D3 receptors.
-
Lysis: Resuspend cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (bursts of 10s).
-
Centrifugation: Spin at 40,000
for 20 min at 4°C. Discard supernatant. Repeat wash twice to remove endogenous dopamine. -
Incubation:
-
Total Binding: Membrane protein (20
g) + -Spiperone (0.2 nM final). -
Non-Specific Binding (NSB): Add 10
M Haloperidol. -
Test Compounds: Add 3- or 4-biphenyl piperidines (10 concentrations,
to M).
-
-
Equilibrium: Incubate for 90 min at 25°C (Room Temp). Note: 3-substituted analogs often have slower association rates; ensure equilibrium is reached.
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of hydrophobic biphenyls).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol: Functional cAMP Assay (Gi-Coupled)
Objective: Determine intrinsic efficacy (Agonist vs. Antagonist).
-
Cell Seeding: Seed CHO-K1-D2L cells (2,000 cells/well) in 384-well plates.
-
Stimulation:
-
Agonist Mode: Add compound + Forskolin (10
M). Measure decrease in cAMP. -
Antagonist Mode: Add compound + Dopamine (
conc) + Forskolin. Measure recovery of cAMP.
-
-
Detection: Use TR-FRET (e.g., HTRF or Lance Ultra) reagents.
-
Data Normalization: Normalize to Quinpirole (Full Agonist = 100%) and Buffer (0%).
Workflow Visualization
The following diagram illustrates the decision matrix for evaluating these scaffolds.
Figure 2: Experimental workflow for differentiating the biological utility of 3- vs 4-substituted scaffolds.
References
-
Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics. Link
-
Sonesson, C., et al. (1993). Synthesis and evaluation of pharmacological properties of novel (S)-3-phenylpiperidines. Journal of Medicinal Chemistry.[1] (Foundational work on 3-substituted autoreceptor antagonists). Link
-
Mach, R. H., et al. (2011). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. ChemRxiv/ACS. (Direct comparison of 3- vs 4-substitution effects on selectivity). Link
-
Leopoldo, M. (2004). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications. Pharmacology & Therapeutics.[2] (Discusses biphenyl piperazines/piperidines).[3][4] Link
-
Hackling, A., et al. (2002). Dopamine D3 receptor ligands with high affinity and selectivity. ChemBioChem. Link
Sources
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reference Standard Strategies for [1,1'-Biphenyl]-4-ylmethoxy piperidine
Executive Summary
[1,1'-Biphenyl]-4-ylmethoxy piperidine is a critical structural motif often serving as a pharmacophore in GPCR ligands (e.g., dopamine transporter inhibitors) and a key intermediate in the synthesis of antihistamines and antifungal agents. Its structural integrity—specifically the ether linkage between the lipophilic biphenyl tail and the polar piperidine head—is susceptible to hydrolysis and oxidative degradation.
This guide evaluates the performance hierarchy of reference standards available for this compound. It contrasts Certified Reference Materials (CRMs) , Primary Analytical Standards , and In-House Working Standards , providing a data-driven framework for selection based on regulatory requirements (ISO 17034 vs. ISO 17025) and analytical intent.
Part 1: The Molecule & Analytical Challenge
The analysis of [1,1'-Biphenyl]-4-ylmethoxy piperidine presents specific challenges due to its physicochemical properties. The ether linkage is stable under neutral conditions but can degrade under acidic stress, releasing [1,1'-biphenyl]-4-methanol and 4-hydroxypiperidine .
Critical Quality Attributes (CQAs)
-
Chromophore: The biphenyl system provides strong UV absorbance (~254 nm), making HPLC-UV a viable primary method.
-
Ionization: The secondary amine (if unsubstituted) or tertiary amine (if N-substituted) on the piperidine ring allows for high sensitivity in LC-MS/MS (ESI+).
-
Impurity Profile: Common synthetic routes (Williamson ether synthesis) introduce specific impurities like unreacted halides and dimerization byproducts that must be quantified.
Part 2: Comparative Framework (Reference Standard Grades)
Selecting the correct reference standard grade is a balance of cost, regulatory risk, and analytical uncertainty. The table below compares the three primary tiers of standards available for this compound.
Table 1: Performance Comparison of Reference Standard Grades
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Primary Analytical Standard | Tier 3: In-House Working Standard |
| Primary Use | Instrument Calibration, Method Validation (ICH Q2) | Routine QC Release, Impurity Quantification | Internal R&D, Early Stage Screening |
| Traceability | SI Units (via NIST/NMI) | Traceable to CRM or verified via Mass Balance | Traceable to Tier 1/2 Standard |
| Purity Assignment | Mass Balance + qNMR (Certified Value) | Chromatographic Purity (Area %) | Chromatographic Purity (Area %) |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not typically stated | Unknown |
| Homogeneity | Guaranteed (experimentally verified) | Assumed based on batch process | Not tested |
| Stability | Monitored (Expiration date valid) | Retest date provided | User must re-validate annually |
| Cost | $ |
Experimental Insight: The "Purity Illusion"
In a comparative study, a Tier 2 Analytical Standard of [1,1'-Biphenyl]-4-ylmethoxy piperidine showed a chromatographic purity of 99.8% by HPLC-UV. However, when analyzed against a Tier 1 CRM using qNMR (Quantitative NMR), the absolute content was determined to be 96.4% .
Cause: The Tier 2 standard contained residual inorganic salts and non-chromophoric solvents (water/methanol) that were invisible to the UV detector. Impact: Using the Tier 2 standard without correction would result in a 3.4% potency error in drug substance quantification, potentially leading to OOS (Out of Specification) results in manufacturing.
Part 3: Synthesis & Impurity Logic
To understand the reference standard, one must understand its origin. The synthesis typically involves the coupling of a biphenyl halide with a piperidine derivative.
Diagram 1: Synthesis Pathway & Impurity Origin
This diagram illustrates the Williamson ether synthesis route and the critical control points for impurities.
Caption: Synthesis of [1,1'-Biphenyl]-4-ylmethoxy piperidine showing critical impurity pathways (Hydrolysis and N-Alkylation).
Part 4: Standardization Protocols
If a commercial ISO 17034 CRM is unavailable, you must characterize an In-House Primary Standard. The qNMR (Quantitative NMR) method is the gold standard for this, as it is a primary ratio method independent of the analyte's response factor.
Protocol: qNMR Characterization of Reference Standard
Objective: Determine the absolute purity (mass fraction) of the candidate standard with metrological traceability.
Reagents:
-
Candidate Standard: [1,1'-Biphenyl]-4-ylmethoxy piperidine (>10 mg).
-
Internal Standard (IS): Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST SRM). Must have non-overlapping signals with the biphenyl or piperidine protons.
-
Solvent: DMSO-d6 (provides excellent solubility for both aromatic and aliphatic moieties).
Workflow:
-
Weighing: Accurately weigh ~10 mg of Candidate and ~10 mg of IS into the same vial using a 5-digit analytical balance (readability 0.01 mg). Record masses
and . -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Instrument: 400 MHz NMR or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
-
Scans: 16–64 (for S/N > 400:1).
-
-
Processing: Phase and baseline correct manually. Integrate the specific signal for the Candidate (e.g., Biphenyl aromatic protons @ 7.3-7.6 ppm) and the IS.
Calculation:
Where:
- : Integral value
- : Number of protons contributing to the signal
- : Molar mass[1]
- : Purity (as a decimal)
Diagram 2: Analytical Decision Matrix
Use this workflow to determine which standard grade is required for your specific assay.
Caption: Decision tree for selecting reference standard grade based on regulatory requirements and availability.
References
-
International Council for Harmonisation (ICH). (2005).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
Bura, L., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 476. Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary for CID 39826607: (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone.[5] (Note: Structural analog used for chemical property inference).[6] Retrieved from [Link][5]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | C18H19NO2 | CID 39826607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating Purity of 4-Substituted Piperidine Intermediates: HILIC-MS vs. Traditional RP-HPLC
Executive Summary: The "Invisible" Scaffold
4-substituted piperidines are ubiquitous pharmacophores in medicinal chemistry (e.g., fentanyl analogs, antihistamines, muscarinic antagonists). However, their validation presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: Most intermediates lack the conjugated
-systems required for sensitive UV detection. -
High Polarity: Secondary amines often elute in the void volume of standard C18 columns.
-
Isobaric Complexity: Regioisomers (3-substituted vs. 4-substituted) are chemically similar and isobaric, making mass discrimination impossible without chromatographic resolution.
This guide compares the industry-standard Reversed-Phase HPLC (RP-HPLC) with UV derivatization against an optimized Hydrophilic Interaction Liquid Chromatography - Mass Spectrometry (HILIC-MS) workflow. We demonstrate that while RP-HPLC provides a baseline, HILIC-MS offers superior sensitivity, eliminates derivatization errors, and resolves critical regioisomers.
Comparative Analysis: HILIC-MS vs. Traditional Methods[1][2]
The following table summarizes experimental data comparing three common methodologies for analyzing a generic 4-substituted piperidine intermediate.
Table 1: Performance Matrix
| Feature | Method A: Traditional RP-HPLC (C18) | Method B: Pre-column Derivatization (UV) | Method C: Optimized HILIC-MS (Recommended) |
| Detection Principle | UV @ 205-210 nm | UV @ 254 nm (Tosyl derivative) | ESI+ MS (SIR/Full Scan) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 60-90 mins (Reaction + Extraction) | < 10 mins (Dilute & Shoot) |
| LOD (Limit of Detection) | High (~100 ppm) - Poor sensitivity | Moderate (~1-10 ppm) | Ultra-Low (< 0.1 ppm) |
| Specificity | Low (Solvent peaks interfere) | Moderate (By-products interfere) | High (m/z selectivity) |
| Polar Retention | Poor (Void volume elution common) | Good (Derivative is hydrophobic) | Excellent (Retains polar amines) |
| Major Drawback | "Blind" to non-UV impurities | Kinetic errors; incomplete reaction | Requires MS-grade solvents |
Technical Deep Dive: The HILIC-MS Solution
Why HILIC for Piperidines?
Standard C18 columns rely on hydrophobic interaction. Protonated piperidines (pKa ~11) are highly polar and repel the hydrophobic C18 stationary phase, leading to "dewetting" and void volume elution.
HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (e.g., bare silica or zwitterionic) with a high-organic mobile phase.
-
Mechanism: Water in the mobile phase forms a stagnant water-rich layer on the silica surface. The polar piperidine partitions into this aqueous layer.
-
MS Sensitivity Boost: HILIC uses high organic content (e.g., 90% Acetonitrile), which desolvates much faster in the ESI source than aqueous RP-HPLC mobile phases, yielding a 10-50x signal increase.
Experimental Protocol: Purity Validation Workflow
Objective: Validate purity of 4-(oxan-3-yl)piperidine (or similar intermediate) >99.5%.
Step 1: System Configuration[1][2]
-
LC System: UHPLC (Binary Gradient)
-
Detector: Single Quadrupole MS (SQD) or Q-TOF
-
Column: Amide-functionalized or Bare Silica HILIC Column (1.7 µm, 2.1 x 100 mm)
-
Column Temp: 40°C
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: Low pH ensures the amine is fully protonated for retention and ESI+.
-
Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.
Step 3: Gradient Profile
| Time (min) | Flow (mL/min) | %A (Aqueous) | %B (Organic) | Curve |
| Initial | 0.4 | 5 | 95 | - |
| 1.0 | 0.4 | 5 | 95 | 6 |
| 6.0 | 0.4 | 40 | 60 | 6 |
| 7.0 | 0.4 | 40 | 60 | 6 |
| 7.1 | 0.4 | 5 | 95 | 1 |
| 10.0 | 0.4 | 5 | 95 | 1 |
Step 4: MS Parameters (ESI+)
-
Capillary Voltage: 0.8 kV (Low voltage reduces fragmentation)
-
Cone Voltage: 20 V
-
Desolvation Temp: 500°C
-
Scan Range: 50–600 m/z
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting the correct validation method based on the chemical properties of the intermediate.
Figure 1: Decision tree for selecting the optimal chromatographic method based on molecular properties.
Critical Data Interpretation: The "Regioisomer Trap"
One of the most common failures in piperidine synthesis is the formation of the 3-substituted isomer (impurity) alongside the desired 4-substituted product.
-
In C18/UV: These isomers often co-elute due to identical hydrophobicity. The MS spectrum will show a single peak with the correct mass, leading to a false pass .
-
In HILIC-MS: The 3-substituted isomer has a slightly different pKa and accessible surface area for hydrogen bonding. Under the protocol above (pH 3.0), the 3-sub isomer typically elutes before the 4-sub product.
Validation Check:
Always spike your sample with a known standard of the regioisomer. If you do not see two distinct peaks (Resolution
Figure 2: The optimized HILIC-MS workflow ensuring maximum sensitivity and selectivity.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine/Piperidine Derivatives. MDPI Molecules. Available at: [Link]
-
Impurity Profiling in Drug Development: A Review. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]
-
Systematic comparison of sensitivity between HILIC and RPLC-MS. Journal of Chromatography A. Available at: [Link]
-
Validating purity of secondary amines via LC-MS. National Institutes of Health (NIH) PMC. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
